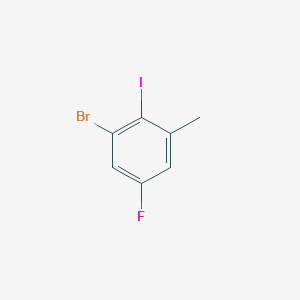

3-Bromo-5-fluoro-2-iodotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-fluoro-2-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWWSTPAPGETQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266538 | |

| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-60-2 | |

| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000576-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-iodotoluene: A Versatile Building Block for Advanced Synthesis

CAS Number: 1000576-60-2

Introduction

3-Bromo-5-fluoro-2-iodotoluene, with the CAS number 1000576-60-2, is a highly functionalized aromatic compound that serves as a critical building block for researchers and scientists in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring three distinct halogen atoms (iodine, bromine, and fluorine) and a methyl group on the toluene core, offers a rich platform for selective and sequential chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and applications of this versatile molecule, with a particular focus on its utility in the development of novel therapeutics and functional materials. The strategic placement of the halogens with their differential reactivity allows for programmed, site-selective cross-coupling reactions, making it an invaluable tool for the construction of complex molecular architectures.

Physicochemical Properties

This compound is a solid or semi-solid at room temperature and should be stored in a dark, dry place.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1000576-60-2 | [1] |

| IUPAC Name | 1-bromo-5-fluoro-2-iodo-3-methylbenzene | [1] |

| Molecular Formula | C₇H₅BrFI | [1] |

| Molecular Weight | 314.92 g/mol | [1] |

| Appearance | Solid or semi-solid | [2] |

| Storage | Store at 0-8 °C, sealed in dry, dark place | [1][2] |

Synthesis of this compound

A likely precursor for the synthesis is a di- or tri-substituted toluene derivative. For instance, a plausible route could start from 3-bromo-5-fluorotoluene. The introduction of the iodine atom at the 2-position can be achieved through directed ortho-metalation.

Proposed Synthetic Protocol

This protocol is based on the synthesis of a structurally related compound, 1-bromo-3-fluoro-4-iodo-2-methylbenzene, and is expected to be adaptable for the synthesis of this compound.

Reaction Scheme:

A proposed synthetic pathway for this compound.

Step-by-Step Methodology:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature to generate LDA.

-

Lithiation of 3-Bromo-5-fluorotoluene: To the freshly prepared LDA solution at -78 °C, add a solution of 3-bromo-5-fluorotoluene in anhydrous THF dropwise. The methyl group and the bromine atom will direct the lithiation to the C2 position. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Iodination: Prepare a solution of iodine (I₂) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The reaction is typically rapid.

-

Quenching and Work-up: After the addition of iodine is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents in metal-catalyzed cross-coupling reactions. This allows for the sequential and site-selective formation of new carbon-carbon and carbon-heteroatom bonds.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. This hierarchy is primarily dictated by the bond dissociation energies of the carbon-halogen bonds.

Site-Selective Cross-Coupling Reactions

The presence of iodine, bromine, and fluorine on the same aromatic ring allows for a programmed approach to molecular elaboration.

-

Reaction at the C-I Bond: The carbon-iodine bond is the most reactive site for oxidative addition to a low-valent palladium(0) complex. This enables selective coupling reactions, such as Suzuki, Sonogashira, Stille, or Buchwald-Hartwig amination, to be performed at the C2 position while leaving the C-Br and C-F bonds intact.

-

Reaction at the C-Br Bond: Following the reaction at the C-I bond, the C-Br bond can be targeted for a subsequent cross-coupling reaction under more forcing conditions (e.g., higher temperature, different ligand/catalyst system).

-

Inertness of the C-F Bond: The carbon-fluorine bond is generally unreactive under standard palladium-catalyzed cross-coupling conditions, making it a stable substituent throughout the synthetic sequence. However, its strong electron-withdrawing nature can influence the reactivity of the other positions on the ring.

Experimental Protocol: Site-Selective Suzuki Coupling

This protocol provides a general procedure for a site-selective Suzuki coupling at the C-I position of this compound.

Sources

physical and chemical properties of 3-Bromo-5-fluoro-2-iodotoluene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Bromo-5-fluoro-2-iodotoluene (CAS No. 1000576-60-2). As a polysubstituted aromatic compound, it presents a unique scaffold for the synthesis of complex molecular architectures, making it a valuable intermediate in medicinal chemistry and drug discovery. This document delves into its structural characteristics, a proposed synthetic pathway, predicted reactivity based on the electronic effects of its substituents, and expected spectral features. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Compound Identification and Core Physical Properties

This compound, systematically named 1-bromo-5-fluoro-2-iodo-3-methylbenzene, is a halogenated toluene derivative. Its intricate substitution pattern offers multiple points for chemical modification, a desirable trait for building diverse molecular libraries in drug development.[1]

| Identifier | Value | Source |

| IUPAC Name | 1-bromo-5-fluoro-2-iodo-3-methylbenzene | [1] |

| CAS Number | 1000576-60-2 | [1] |

| Molecular Formula | C₇H₅BrFI | [1] |

| Molecular Weight | 314.92 g/mol | [1] |

| SMILES | CC1=C(I)C(Br)=CC(F)=C1 | [1] |

| Physical Form | Solid or semi-solid | [2] |

| Purity | Typically ≥96% | [1] |

| Storage | Store at 0-8 °C in a dry, dark place | [1] |

Proposed Synthetic Pathway

A definitive, published synthesis for this compound is not widely available. However, a logical and efficient retrosynthetic analysis suggests a pathway starting from a more common precursor, 3-bromo-5-fluoroaniline. This proposed synthesis leverages well-established reactions in aromatic chemistry, such as diazotization followed by a Sandmeyer-type reaction for iodination, and subsequent methylation.

Retrosynthetic Analysis

The disconnection approach for this compound would prioritize the introduction of the iodo and methyl groups as the final steps, given the directing effects of the bromo and fluoro substituents.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Proposed Synthesis

-

Diazotization of 3-Bromo-5-fluoroaniline: The synthesis would commence with the diazotization of commercially available 3-bromo-5-fluoroaniline. This is a standard procedure involving the reaction of the aniline with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The diazonium salt is a versatile intermediate.[3]

-

Sandmeyer-type Iodination: The resulting diazonium salt is then subjected to a Sandmeyer-type reaction to introduce the iodine atom.[3] Treatment of the diazonium salt with a solution of potassium iodide (KI) will yield 3-bromo-5-fluoro-2-iodoaniline. This reaction is particularly effective for the synthesis of iodoarenes and often does not require a copper catalyst.

-

Methylation: The final step would involve the methylation of 3-bromo-5-fluoro-2-iodoaniline to introduce the methyl group at the C3 position. A plausible method for this transformation would be a directed ortho-metalation followed by quenching with an electrophilic methyl source like methyl iodide. A similar strategy has been documented for the synthesis of a related isomer, 1-bromo-3-fluoro-4-iodo-2-methyl-benzene, from 4-bromo-2-fluoro-1-iodobenzene.[4] In this analogous procedure, a strong base such as n-butyllithium in the presence of diisopropylamine at low temperatures (-78 °C) is used to deprotonate the position ortho to the iodine, followed by the addition of methyl iodide.[4]

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Electronic Effects

The reactivity of the aromatic ring in this compound towards further electrophilic aromatic substitution is dictated by the combined electronic effects of its four substituents.

-

Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-directing substituent due to its electron-donating inductive effect.[5]

-

Halogens (-F, -Br, -I): Halogens are deactivating yet ortho-, para-directing.[6] Their strong electron-withdrawing inductive effect deactivates the ring towards electrophilic attack. However, their ability to donate a lone pair of electrons through resonance stabilizes the arenium ion intermediate at the ortho and para positions.[5] The deactivating effect of halogens follows the order of their electronegativity: F > Cl > Br > I.[5]

Given the current substitution pattern, the remaining two positions on the ring (C4 and C6) are not electronically equivalent. The directing effects of the existing substituents would influence the regioselectivity of any subsequent electrophilic substitution. The interplay of these activating and deactivating groups makes predicting the outcome of further reactions complex, and steric hindrance from the bulky iodine atom would also play a significant role.

Caption: Electronic effects of substituents on the aromatic ring.

Predicted Spectroscopic Data

-

¹H NMR: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons. These signals would likely appear as complex multiplets due to coupling with each other and with the fluorine atom. A singlet corresponding to the methyl group protons would be observed in the upfield region (around 2.0-2.5 ppm). For a similar compound, 1-bromo-3-fluoro-4-iodo-2-methylbenzene, the methyl group appears as a doublet at δ 2.37 ppm with a coupling constant J = 2.6 Hz.[4]

-

¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. Carbons bonded to the halogens will show characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. C-H bending vibrations for substituted benzenes would appear in the fingerprint region (below 1500 cm⁻¹). The C-F stretching vibration typically gives a strong absorption in the 1000-1300 cm⁻¹ region. The C-Br and C-I stretching vibrations occur at lower wavenumbers, often below 600 cm⁻¹, and may be difficult to observe with standard instrumentation.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (314.92 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, a characteristic M+2 peak of similar intensity to the M⁺ peak would be observed.[7] The fragmentation pattern would likely involve the loss of the substituents, particularly the iodine and bromine atoms, leading to characteristic fragment ions.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed and is expected to cause skin and eye irritation.[1]

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Applications in Drug Development

Polysubstituted aromatic compounds like this compound are valuable building blocks in the synthesis of novel pharmaceutical agents. The distinct reactivity of the different halogen atoms (I > Br > F in many cross-coupling reactions) allows for selective and sequential chemical modifications. This enables the construction of complex molecular scaffolds and the exploration of structure-activity relationships (SAR) in drug discovery programs. The presence of a fluorine atom is also a common feature in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug development. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a robust framework based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a viable strategy for its preparation, and the analysis of its electronic structure provides insights into its potential reactivity. As with all specialized chemicals, adherence to strict safety protocols is paramount for its handling and use.

References

Sources

- 1. This compound 96% | CAS: 1000576-60-2 | AChemBlock [achemblock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. 1-Bromo-3-fluoro-4-iodo-2-methyl-benzene synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-iodotoluene: A Versatile Building Block for Advanced Pharmaceutical Research

This technical guide provides a comprehensive overview of 3-Bromo-5-fluoro-2-iodotoluene, a halogenated aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth information on its molecular structure, physicochemical properties, a plausible synthetic route, and its prospective applications.

Introduction: The Strategic Importance of Polysubstituted Aromatics in Drug Discovery

The landscape of modern drug discovery is intrinsically linked to the availability of complex and strategically functionalized molecular building blocks. Polysubstituted aromatic compounds, particularly those bearing multiple, distinct halogen atoms, are of paramount importance. The introduction of halogens into a molecular scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. For instance, fluorine can enhance metabolic stability and binding affinity, while bromine and iodine can serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.[1] this compound emerges as a compound of interest within this context, offering three distinct halogen substituents on a toluene core, each with unique reactivity profiles. This trifunctionalization presents a rich platform for the synthesis of novel and complex molecular architectures, making it a valuable asset for the construction of compound libraries and the optimization of lead candidates in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a toluene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 5-position, and an iodine atom at the 2-position. This specific substitution pattern gives rise to a unique combination of steric and electronic properties that can be exploited in organic synthesis.

Molecular Identity

| Identifier | Value | Source |

| IUPAC Name | 1-bromo-5-fluoro-2-iodo-3-methylbenzene | AChemBlock[2] |

| CAS Number | 1000576-60-2 | AChemBlock[2] |

| Molecular Formula | C₇H₅BrFI | AChemBlock[2] |

| Molecular Weight | 314.92 g/mol | AChemBlock[2], PubChem[3] |

| Canonical SMILES | CC1=C(I)C(Br)=CC(F)=C1 | AChemBlock[2] |

| InChI Key | MLIFKSSUZINVQO-UHFFFAOYSA-N | PubChem[3] |

Computed Physicochemical Data

While experimental data for this specific molecule is not extensively available, computational models provide valuable insights into its physicochemical properties. The following data has been computed by established algorithms.

| Property | Value | Source |

| XLogP3 | 3.7 | PubChem[3] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 1 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| Exact Mass | 313.86034 Da | PubChem[3] |

| Topological Polar Surface Area | 0 Ų | PubChem[3] |

| Heavy Atom Count | 10 | PubChem[3] |

Visualizing the Molecular Architecture

To better understand the spatial arrangement of the substituents on the toluene ring, a 2D structural diagram is provided below, generated using the DOT language.

Caption: 2D structure of this compound.

Proposed Synthesis Protocol

Reaction Scheme

The proposed two-step synthesis starts from the commercially available 4-bromo-2-fluoro-1-iodobenzene. The first step involves a lithium-halogen exchange followed by methylation.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Materials and Reagents:

-

4-Bromo-2-fluoro-1-iodobenzene

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Methyl iodide (CH₃I)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of LDA.

-

Directed ortho-Metalation: In a separate flame-dried flask under an inert atmosphere, dissolve 4-bromo-2-fluoro-1-iodobenzene (1.0 equivalent) in anhydrous THF and cool to -78 °C. To this solution, slowly add the freshly prepared LDA solution via cannula, keeping the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours. The iodine and bromine atoms direct the deprotonation to the C2 position.

-

Methylation: To the reaction mixture at -78 °C, add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.

-

Workup and Extraction: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated brine solution.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.

Causality and Experimental Choices

-

Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical due to the highly reactive nature of the organolithium intermediates, which are readily quenched by water and atmospheric oxygen.

-

Low Temperature: The reaction is conducted at -78 °C to control the reactivity of the organolithium species, preventing side reactions and ensuring the stability of the lithiated intermediate.

-

Directed ortho-Metalation: The choice of LDA as the base and the specific arrangement of halogens on the starting material are crucial for the regioselectivity of the methylation. The bulky LDA base is effective in deprotonating sterically accessible positions directed by the ortho-directing groups.

Applications in Drug Development and Medicinal Chemistry

This compound is not yet widely cited in specific drug synthesis patents; however, its structural motifs are highly relevant to modern medicinal chemistry. Its utility lies in its potential as a versatile intermediate for the synthesis of more complex molecules. Halogenated aromatic compounds are integral to the development of a wide range of pharmaceuticals.[1]

The differential reactivity of the three halogen atoms allows for selective and sequential functionalization:

-

Iodine: The carbon-iodine bond is the most reactive towards a variety of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the early-stage introduction of diverse substituents.

-

Bromine: The carbon-bromine bond is also amenable to cross-coupling reactions, typically under slightly more forcing conditions than the C-I bond. This differential reactivity enables a second, selective functionalization after the iodine has been displaced.

-

Fluorine: The carbon-fluorine bond is generally robust and unreactive towards cross-coupling conditions. The fluorine atom can be retained in the final molecule to modulate its physicochemical properties, such as metabolic stability, lipophilicity, and binding interactions.[1]

This hierarchical reactivity makes this compound an ideal scaffold for the rapid generation of diverse compound libraries for high-throughput screening. By systematically varying the substituents at the 2- and 3-positions, medicinal chemists can fine-tune the biological activity and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific Material Safety Data Sheet (MSDS) is not widely available, related compounds are known to be irritants.

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules. Its unique arrangement of three different halogen atoms with distinct reactivities provides a powerful platform for the strategic and sequential introduction of various functional groups. This capability is of particular interest to the pharmaceutical industry, where the ability to rapidly generate and optimize novel molecular entities is a cornerstone of the drug discovery process. While further studies are needed to fully characterize its experimental properties and explore its full range of applications, the information presented in this guide underscores its potential as a key intermediate in the development of next-generation therapeutics.

References

-

PubChem. 1-Bromo-2-fluoro-4-iodo-3-methylbenzene. National Center for Biotechnology Information. [Link]

- Google Patents. Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

- Google P

-

Eureka | Patsnap. Synthetic method of 2-bromo-5-iodotoluene. [Link]

- Google Patents.

-

PubChem. 1-Bromo-3-iodo-5-methylbenzene. National Center for Biotechnology Information. [Link]

- Google Patents. Prepare the method for 5-iodo-2-bromobenzyl alcohol.

- Google P

-

PubChem. 3-Bromo-5-chloro-2-iodotoluene. National Center for Biotechnology Information. [Link]

-

Key Applications of Halogenated Aromatic Compounds in Industry. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

-

PubChem. 1-Bromo-3-fluoro-5-methylbenzene. National Center for Biotechnology Information. [Link]

-

NCERT. Haloalkanes and Haloarenes. [Link]

-

ResearchGate. Spectroscopic ellipsometry data... [Link]

-

VPL Spectra. [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound 96% | CAS: 1000576-60-2 | AChemBlock [achemblock.com]

- 3. 1-Bromo-2-fluoro-4-iodo-3-methylbenzene | C7H5BrFI | CID 44891116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3-fluoro-4-iodo-2-methyl-benzene synthesis - chemicalbook [chemicalbook.com]

regioselective synthesis of 3-Bromo-5-fluoro-2-iodotoluene.

An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromo-5-fluoro-2-iodotoluene

Aimed at Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the regioselective synthesis of this compound, a key building block in the development of novel pharmaceuticals and advanced materials. The guide focuses on a robust and reliable multi-step synthetic route, commencing from the commercially available starting material, 3-bromo-5-fluorotoluene. Each synthetic step is meticulously detailed, with a strong emphasis on the underlying chemical principles that govern the regioselectivity of the transformations. The causality behind experimental choices, self-validating protocols, and comprehensive references to authoritative literature are central pillars of this guide, ensuring both scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of this compound

Polysubstituted aromatic compounds are fundamental scaffolds in medicinal chemistry and materials science. The specific substitution pattern of halogens and other functional groups on a toluene ring can profoundly influence the molecule's biological activity, pharmacokinetic properties, and material characteristics. This compound is a prime example of a highly functionalized aromatic building block with significant potential for the synthesis of complex molecular architectures. The presence of three different halogen atoms (bromine, fluorine, and iodine) at specific positions, along with a methyl group, offers multiple points for further chemical modification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and other transformations. This versatility makes it an invaluable intermediate for the construction of novel drug candidates and functional organic materials.

The challenge in synthesizing such a molecule lies in achieving the desired regiochemistry. The directing effects of the substituents on the aromatic ring must be carefully considered and strategically exploited to ensure the selective introduction of each functional group at the correct position. This guide will elucidate a logical and efficient synthetic pathway to achieve this goal.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound, suggests a strategy centered on the sequential introduction of the substituents onto a simpler, commercially available toluene derivative.

Caption: Retrosynthetic analysis of this compound.

The most logical and controllable approach involves the following key transformations:

-

Starting with 3-Bromo-5-fluorotoluene: This commercially available starting material provides the core scaffold with two of the required substituents already in place.

-

Regioselective Nitration: The introduction of a nitro group at the 2-position of 3-bromo-5-fluorotoluene. This step is crucial for establishing the substitution pattern of the final product. The directing effects of the existing methyl, bromo, and fluoro groups will be leveraged to achieve the desired regioselectivity.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amino group to furnish 3-bromo-5-fluoro-2-aminotoluene. This transformation is typically high-yielding and can be achieved under mild conditions.

-

Sandmeyer Reaction: Finally, the amino group is converted to an iodo group via a Sandmeyer reaction. This classic and reliable transformation allows for the clean and efficient introduction of iodine at the desired 2-position.

This strategic sequence ensures that each substituent is introduced in a controlled and regioselective manner, minimizing the formation of unwanted isomers and simplifying purification procedures.

Experimental Protocols and Mechanistic Insights

Step 1: Regioselective Nitration of 3-Bromo-5-fluorotoluene

The nitration of 3-bromo-5-fluorotoluene is a critical step that dictates the regiochemical outcome of the entire synthesis. The directing effects of the substituents on the aromatic ring must be carefully considered.

-

Methyl group (-CH₃): Activating and ortho, para-directing.

-

Bromo group (-Br): Deactivating but ortho, para-directing.

-

Fluoro group (-F): Deactivating but ortho, para-directing.

The positions available for electrophilic substitution are C2, C4, and C6.

-

C2-position: ortho to the activating methyl group and ortho to the deactivating bromo group. This position is sterically hindered to some extent.

-

C4-position: para to the activating methyl group and ortho to the deactivating fluoro group.

-

C6-position: ortho to the activating methyl group and ortho to the deactivating fluoro group.

The activating effect of the methyl group is generally stronger than the deactivating effects of the halogens. Therefore, substitution is expected to occur primarily at the positions ortho and para to the methyl group. The formation of the 2-nitro isomer is favored due to the combined directing effects of the methyl and bromo groups to the same position. While a mixture of isomers is possible, careful control of reaction conditions can maximize the yield of the desired 2-nitro product.

Protocol: Synthesis of 3-Bromo-5-fluoro-2-nitrotoluene

Materials:

-

3-Bromo-5-fluorotoluene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-bromo-5-fluorotoluene (1.0 eq).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add concentrated sulfuric acid (3.0 eq) to the stirred solution, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

-

Add the nitrating mixture dropwise to the solution of 3-bromo-5-fluorotoluene over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A yellow precipitate of the crude product should form. Allow the ice to melt completely.

-

Extract the aqueous mixture with dichloromethane (3 x V, where V is the volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-bromo-5-fluoro-2-nitrotoluene.

Data Summary Table:

| Parameter | Value |

| Product Name | 3-Bromo-5-fluoro-2-nitrotoluene |

| Molecular Formula | C₇H₄BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| Appearance | Pale yellow solid |

| Typical Yield | 60-70% |

| Purification Method | Column Chromatography |

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being a common and efficient choice.[1] Alternatively, metal-acid systems like iron in acetic acid or tin(II) chloride in hydrochloric acid can be employed.[2] Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.

Protocol: Synthesis of 3-Bromo-5-fluoro-2-aminotoluene

Materials:

-

3-Bromo-5-fluoro-2-nitrotoluene

-

Palladium on Carbon (Pd/C, 10 wt%)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-5-fluoro-2-nitrotoluene (1.0 eq) in ethanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-12 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 3-bromo-5-fluoro-2-aminotoluene.

-

The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography.

Data Summary Table:

| Parameter | Value |

| Product Name | 3-Bromo-5-fluoro-2-aminotoluene |

| Molecular Formula | C₇H₆BrFN |

| Molecular Weight | 204.03 g/mol |

| Appearance | Off-white to pale brown solid |

| Typical Yield | >95% |

| Purification Method | Usually used crude or recrystallization |

Step 3: Sandmeyer Reaction for Iodination

The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of functional groups, including halogens.[3] The reaction proceeds via the formation of a diazonium salt, which then reacts with a suitable nucleophile, in this case, iodide ions.

Caption: Key steps in the Sandmeyer iodination reaction.

Protocol: Synthesis of this compound

Materials:

-

3-Bromo-5-fluoro-2-aminotoluene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Water (H₂O)

-

Diethyl ether or Dichloromethane

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Beaker

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a beaker, dissolve 3-bromo-5-fluoro-2-aminotoluene (1.0 eq) in a mixture of water and concentrated sulfuric acid, cooled to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0 and 5 °C. The formation of the diazonium salt is usually indicated by a color change. Stir for an additional 15-30 minutes at this temperature.

-

In another beaker, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the reaction mixture with diethyl ether or dichloromethane (3 x V).

-

Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any residual iodine, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to obtain pure this compound.

Data Summary Table:

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₇H₅BrFI |

| Molecular Weight | 314.92 g/mol |

| Appearance | White to off-white solid |

| Typical Yield | 70-80% |

| Purification Method | Column Chromatography |

Alternative Synthetic Strategies

While the nitration-reduction-Sandmeyer sequence represents a robust and reliable method for the synthesis of this compound, other strategies could also be considered.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[4][5] This strategy relies on the use of a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the ortho-position. The resulting aryllithium species can then be trapped with an electrophile, such as iodine.

For the synthesis of the target molecule, a suitable precursor bearing a DMG at a position that would direct lithiation to the C2 position would be required. For example, if a suitable directing group were present at the C1 (methyl) or C3 (bromo) position, it could potentially direct lithiation to the C2 position. However, the directing ability of the methyl group is weak, and the bromo group is not a classical DMG. Therefore, this approach would likely require the synthesis of a more complex starting material containing a potent DMG, which might offset the benefits of this strategy.

Conclusion

The regioselective synthesis of this compound is a challenging yet achievable task that requires a careful and strategic approach. The multi-step synthesis outlined in this guide, commencing with the nitration of 3-bromo-5-fluorotoluene, followed by reduction and a Sandmeyer reaction, provides a reliable and well-precedented pathway to this valuable building block. By understanding the fundamental principles of electrophilic aromatic substitution and the directing effects of the various substituents, researchers can effectively control the regiochemical outcome of each step, leading to an efficient and successful synthesis. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists and professionals engaged in the fields of synthetic organic chemistry, medicinal chemistry, and materials science.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 22, 2026, from [Link]

- Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic applications in heterocyclic synthesis. Chemical Reviews, 90(6), 879-933.

-

Wikipedia. (2023, October 27). Reduction of nitro compounds. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved January 22, 2026, from [Link]

- Dunn, A. L., et al. (2018). Selective Continuous Flow Iodination Guided by Direct Spectroscopic Observation of Equilibrating Aryl Lithium Regioisomers. Organometallics, 38(1), 129–137.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 22, 2026, from [Link]

-

Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved January 22, 2026, from [Link]

-

Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene.

-

ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved January 22, 2026, from [Link]

-

SciSpace. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved January 22, 2026, from [Link]

-

Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN1220256A - Process for reduction of methylaniline from nitro-toluene.

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved January 22, 2026, from [Link]

-

ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-3-methyl-5-nitrobenzene. Retrieved January 22, 2026, from [Link]

-

Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

-

PubChem. (n.d.). 1-Bromo-3-fluoro-5-methylbenzene. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (2023, November 29). Directed ortho metalation. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (2021, May 18). Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science. Retrieved January 22, 2026, from [Link]

-

Semantic Scholar. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN105669364A - Method for synthesizing bromotoluene.

-

YouTube. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. Retrieved January 22, 2026, from [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-2-iodotoluene: Strategies and Methodologies

Introduction

3-Bromo-5-fluoro-2-iodotoluene is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science research. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms on the toluene scaffold, offers multiple points for further chemical modification, making it a valuable intermediate for constructing novel drug candidates and advanced materials. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on the selection of starting materials, detailed experimental protocols, and an exploration of the underlying reaction mechanisms.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The synthesis of a polysubstituted aromatic ring like this compound necessitates a carefully planned sequence of reactions to ensure correct regioselectivity. A common and effective strategy for introducing an iodine atom at a specific position on an aromatic ring is the Sandmeyer reaction. This reaction involves the diazotization of a primary aromatic amine, followed by the introduction of an iodide salt.[1] Therefore, a logical precursor to our target molecule is 2-Amino-3-bromo-5-fluorotoluene .

This key intermediate can be synthesized from a commercially available starting material through a sequence of electrophilic aromatic substitution and functional group transformations. A plausible and efficient starting point is 4-Bromo-3-fluorotoluene . The synthetic pathway from this starting material is outlined below.

Caption: Proposed synthetic workflow for this compound.

Selection of Starting Materials

The choice of starting material is paramount for an efficient and cost-effective synthesis. The properties of the proposed starting material, 4-Bromo-3-fluorotoluene , are summarized in the table below.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability |

| 4-Bromo-3-fluorotoluene | 452-74-4 | C₇H₆BrF | 189.02 | Commercially available from various suppliers.[2] |

Detailed Experimental Protocols

Step 1: Nitration of 4-Bromo-3-fluorotoluene to 5-Bromo-4-fluoro-2-nitrotoluene

Causality of Experimental Choices: The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The directing effects of the existing substituents (bromo and fluoro groups) are crucial for achieving the desired regioselectivity. In this case, the methyl group is an ortho-, para-director, while the halogens are also ortho-, para-directing but deactivating. The nitration is expected to occur at the position most activated by the methyl group and least sterically hindered, which is ortho to the methyl group and meta to the halogens. A mixture of nitric and sulfuric acids is used to generate the highly electrophilic nitronium ion (NO₂⁺) in situ.

Methodology:

-

To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add 4-Bromo-3-fluorotoluene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, 5-Bromo-4-fluoro-2-nitrotoluene, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Reduction of 5-Bromo-4-fluoro-2-nitrotoluene to 3-Bromo-5-fluoro-2-aminotoluene

Causality of Experimental Choices: The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several methods can be employed, with a common and effective one being the use of a metal in acidic conditions, such as iron in hydrochloric acid or tin(II) chloride. This method is generally high-yielding and avoids the use of expensive catalysts.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, suspend 5-Bromo-4-fluoro-2-nitrotoluene (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-Bromo-5-fluoro-2-aminotoluene.

Step 3: Diazotization of 3-Bromo-5-fluoro-2-aminotoluene and Iodination to this compound (Sandmeyer Reaction)

Causality of Experimental Choices: The Sandmeyer reaction is a powerful method for replacing an amino group on an aromatic ring with a variety of substituents, including halogens.[1] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile.[3] Nitrous acid, generated in situ from sodium nitrite and a strong acid, is used for the diazotization.[3] The subsequent addition of potassium iodide provides the iodide nucleophile to displace the diazonium group.

Caption: Mechanism of the Sandmeyer reaction for iodination.

Methodology:

-

Dissolve 3-Bromo-5-fluoro-2-aminotoluene (1.0 eq) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with a saturated solution of sodium thiosulfate (to remove any excess iodine), followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

The following table provides an overview of the key parameters for the proposed synthetic route. The yields are estimates based on analogous reactions reported in the literature.

| Step | Reaction | Starting Material | Key Reagents | Product | Estimated Yield (%) |

| 1 | Nitration | 4-Bromo-3-fluorotoluene | HNO₃, H₂SO₄ | 5-Bromo-4-fluoro-2-nitrotoluene | 85-95 |

| 2 | Reduction | 5-Bromo-4-fluoro-2-nitrotoluene | Fe, HCl | 3-Bromo-5-fluoro-2-aminotoluene | 80-90 |

| 3 | Sandmeyer Reaction | 3-Bromo-5-fluoro-2-aminotoluene | 1. NaNO₂, H₂SO₄2. KI | This compound | 70-85 |

| Overall | 4-Bromo-3-fluorotoluene | This compound | 48-72 |

Conclusion

The synthesis of this compound can be efficiently achieved through a well-defined, three-step sequence starting from the commercially available 4-Bromo-3-fluorotoluene. This guide has detailed the strategic planning, experimental protocols, and underlying chemical principles for this synthesis. The described methodology provides a robust and reliable route for researchers and drug development professionals to access this valuable chemical intermediate. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

-

Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorination, chlorinations and brominations of organic compounds in microstructured reactors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

ResearchGate. (n.d.). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Retrieved from [Link]

-

ResearchGate. (n.d.). Chlorination, Bromination, and Iodination. Retrieved from [Link]

Sources

An In-depth Technical Guide to Electrophilic Aromatic Substitution for Polysubstituted Toluenes

Introduction: The Strategic Importance of Polysubstituted Toluenes

Polysubstituted toluenes and their derivatives are foundational scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The strategic functionalization of the toluene ring via electrophilic aromatic substitution (EAS) is a cornerstone of synthetic organic chemistry.[1] However, when the aromatic ring is adorned with multiple substituents, predicting the site of electrophilic attack becomes a complex interplay of electronic and steric effects. This guide provides a deep dive into the principles governing EAS on these intricate substrates, offering a framework for researchers and drug development professionals to predict and control regioselectivity in their synthetic endeavors. We will move from the fundamental mechanism to the nuanced directing effects in polysubstituted systems, culminating in practical protocols and strategic insights.

The Fundamental Mechanism: A Two-Step Dance of Electrons

At its core, electrophilic aromatic substitution is a two-step process.[2] The aromatic π-system, acting as a nucleophile, first attacks an electron-deficient species, the electrophile (E+).[2][3] This initial attack is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3] In the second, much faster step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product.[2][3] The significant energy gain from regenerating the aromatic system is the primary driving force for substitution over addition.[3]

Caption: General Mechanism of Electrophilic Aromatic Substitution.

The Toluene Template: Understanding the Methyl Group's Influence

The methyl group of toluene is the simplest alkyl substituent, yet its influence is profound. It acts as an activating group , making the toluene ring more nucleophilic and thus more reactive towards electrophiles than benzene.[4][5] This activation stems from two electronic effects:

-

Inductive Effect (+I): Alkyl groups are electron-donating by induction, pushing electron density into the ring through the sigma bond.[6]

-

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring also donates electron density.

This increased electron density is not distributed uniformly. Resonance analysis of the arenium ion intermediate reveals that the positive charge is more effectively stabilized when the electrophile attacks at the ortho (C2, C6) or para (C4) positions. Consequently, the methyl group is an ortho, para-director .[2][5][6]

| Reaction | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Source |

| Nitration of Toluene | 57 | 4 | 39 | [7] |

| Friedel-Crafts Methylation of Toluene (0°C) | 54 | 17 | 29 | [8] |

Note: Product distributions can vary with reaction conditions.

Navigating Complexity: Directing Effects in Polysubstituted Toluenes

When a toluene ring bears additional substituents, the regiochemical outcome of an EAS reaction is determined by the cumulative effects of all groups present. The challenge lies in deciphering their synergistic or antagonistic interactions.

A Hierarchy of Influence: Activating vs. Deactivating Groups

Substituents are broadly classified based on their ability to donate or withdraw electron density, which dictates their influence on reaction rate and orientation.

-

Activating Groups (Ortho, Para-Directors): These groups donate electron density to the ring, increasing its nucleophilicity and stabilizing the arenium ion intermediate for ortho and para attack.[5][9] They are ranked by their activating strength:

-

Strongly Activating: -NH₂, -NHR, -NR₂, -OH, -O⁻

-

Moderately Activating: -OR, -NHCOR

-

Weakly Activating: -Alkyl (e.g., -CH₃), -Aryl

-

-

Deactivating Groups (Meta-Directors): These groups withdraw electron density from the ring, decreasing its reactivity.[5] They destabilize the arenium ion, with the meta position being the least destabilized, thus leading to meta-substitution.[10]

-

Strongly Deactivating: -NO₂, -NR₃⁺, -CF₃, -CCl₃

-

Moderately Deactivating: -CN, -SO₃H, -CO₂H, -CO₂R, -CHO, -COR

-

-

The Exception: Halogens (Deactivating Ortho, Para-Directors): Halogens (-F, -Cl, -Br, -I) are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can donate electron density through resonance, stabilizing the ortho and para intermediates.[11][12]

The Guiding Principle: When multiple substituents are present, the most powerfully activating group generally controls the position of substitution .[13] The incoming electrophile will be directed to the positions that are ortho or para to that dominant group.

Caption: Logical workflow for predicting EAS regioselectivity.

The Role of Steric Hindrance

Electronic effects are not the sole determinants of regioselectivity. The physical space occupied by substituents—steric hindrance—plays a critical role, especially in polysubstituted systems.[14][15]

-

Substituent Size: Attack at an ortho position is disfavored if either the existing substituent or the incoming electrophile is bulky.[14] For example, nitration of toluene (small -CH₃ group) gives a significant amount of the ortho product, while nitration of tert-butylbenzene yields the para product almost exclusively.

-

Crowded Positions: When a position is flanked by two substituents (a "buttressed" position), electrophilic attack is highly unlikely due to severe steric clash. The electrophile will preferentially attack a more accessible, open position.

In many cases, even when a position is electronically favored, steric hindrance can override this preference, leading to substitution at a less crowded, albeit slightly less electronically activated, site.[16]

Key EAS Reactions and Strategic Considerations

Nitration

The nitration of toluene derivatives, often using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is a vital reaction for producing intermediates for explosives (like TNT) and pharmaceuticals.[11][17] The regioselectivity is a classic example of the principles discussed. For instance, in dinitrotoluene, the existing nitro groups are strongly deactivating, while the methyl group remains activating, directing the third nitration to its available ortho position. Harsher conditions are required for each successive nitration due to the increasing deactivation of the ring.[11]

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions create new carbon-carbon bonds.[17]

-

Alkylation: This reaction is prone to two major drawbacks: polyalkylation (the alkylated product is more reactive than the starting material) and carbocation rearrangements.[18][19] In polysubstituted toluenes, the reaction can be difficult to control, often leading to a mixture of products.[18] Under high temperatures (thermodynamic control), product distributions can shift towards the most stable isomer, which may not be the one predicted by kinetic control.[8][19]

-

Acylation: This is a more controlled alternative. The acyl group is deactivating, which prevents polyacylation. Furthermore, the acylium ion electrophile does not rearrange. The resulting ketone can then be reduced to an alkyl group if desired.

Sulfonation

Sulfonation, typically using fuming sulfuric acid (H₂SO₄ + SO₃), introduces a sulfonic acid (-SO₃H) group. A key feature of sulfonation is its reversibility.[4] This allows the -SO₃H group to be used as a blocking group . A sterically accessible position can be blocked by sulfonation, forcing a subsequent electrophile to react at a different site. The sulfonic acid group can then be removed by treatment with dilute acid, revealing the desired substitution pattern.

Experimental Protocol: Sulfonation of p-Xylene

This protocol describes the sulfonation of p-xylene, where the two methyl groups synergistically direct the electrophile to the same positions.

Objective: To synthesize 2,5-dimethylbenzenesulfonic acid.

Materials:

-

p-Xylene (99%)

-

Fuming Sulfuric Acid (20% SO₃)

-

Sodium Chloride (Saturated Solution)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Setup: Assemble the round-bottom flask with a magnetic stir bar, dropping funnel, and reflux condenser in a fume hood.

-

Charging Reactants: Add 20 mL of p-xylene to the round-bottom flask and begin stirring. Cool the flask in an ice bath.

-

Addition of Acid: Slowly add 25 mL of fuming sulfuric acid to the stirred p-xylene via the dropping funnel over a period of 30 minutes. Maintain the temperature below 20°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60°C using a heating mantle and maintain this temperature for 1 hour with continuous stirring.

-

Quenching and Precipitation: Carefully pour the warm reaction mixture into a beaker containing 100 mL of a stirred, saturated sodium chloride solution. This will precipitate the sodium salt of the sulfonic acid.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with two 20 mL portions of cold, saturated sodium chloride solution to remove any residual acid. Dry the product in a desiccator or a vacuum oven.

Self-Validation: The success of the protocol is validated by the precipitation of the sodium sulfonate salt upon quenching. Further characterization by melting point determination and spectroscopy (¹H NMR, IR) will confirm the identity and purity of the 2,5-dimethylbenzenesulfonic acid product.

Conclusion

The electrophilic aromatic substitution of polysubstituted toluenes is a nuanced field where predictive power is paramount for efficient synthesis. A successful outcome hinges on a systematic evaluation of the electronic hierarchy of the substituents and a keen awareness of steric constraints. By understanding the interplay between activating and deactivating groups, and by strategically considering the size of both the ring's substituents and the incoming electrophile, chemists can navigate the complexities of regioselectivity. This foundational knowledge empowers researchers in drug discovery and materials science to design rational synthetic routes and precisely construct the complex, functionalized aromatic cores that drive innovation.

References

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. [Link]

-

National Institutes of Health. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. PMC. [Link]

-

Chemistry Stack Exchange. (2020). Friedel-Crafts's alkylation of Toluene. [Link]

-

ResearchGate. (n.d.). Regio-selective nitration in various ionic liquids [Table]. [Link]

-

Nature. (n.d.). Practical synthesis of 3-aryl anthranils via an electrophilic aromatic substitution strategy. [Link]

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]

-

UNCW Institutional Repository. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. [Link]

-

Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. [Link]

-

AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Save My Exams. (2025). Directing Effects. A Level Chemistry Revision Notes. [Link]

-

RSC Publishing. (2024). Electrophilic aromatic substitution in eutectic-type mixtures: from an old concept to new sustainable horizons. [Link]

- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

-

Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

-

National Institutes of Health. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. [Link]

-

Pearson. (n.d.). Starting from toluene, propose a synthesis of this trisubstituted benzene. [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

ScienceDirect. (n.d.). Friedel-Crafts alkylation of benzene and toluene with olefinic C6 hydrocarbons and esters. [Link]

-

Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. [Link]

-

Journal of the American Chemical Society. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. [Link]

-

YouTube. (2017). Synthesis strategies with aromatic substitution. [Link]

Sources

- 1. Electrophilic aromatic substitution in eutectic-type mixtures: from an old concept to new sustainable horizons - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00051J [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. repository.uncw.edu [repository.uncw.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. DE3790859C2 - Selective alkylation of toluene - Google Patents [patents.google.com]

- 19. adichemistry.com [adichemistry.com]

Stability and Storage of 3-Bromo-5-fluoro-2-iodotoluene: A Technical Guide for Researchers

Introduction: Understanding the Molecule

3-Bromo-5-fluoro-2-iodotoluene is a highly substituted aromatic compound that serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its utility stems from the differential reactivity of the three distinct halogen substituents—iodine, bromine, and fluorine—on the toluene core. This structural arrangement allows for selective functionalization through various cross-coupling and substitution reactions. However, the very features that make this compound synthetically valuable also render it susceptible to degradation if not handled and stored correctly. This guide provides an in-depth analysis of the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development applications.

Chemical Stability Profile

The stability of this compound is primarily influenced by the inherent properties of the carbon-halogen bonds present in the molecule. The bond dissociation energies for halogens on an aromatic ring generally follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond is the most labile and susceptible to cleavage, making it the most likely site for degradation.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for decomposition reactions. For many halogenated organic compounds, thermal degradation can occur, leading to the formation of impurities.

-

Light: Aromatic iodides are known to be photosensitive. Exposure to light, particularly in the UV range, can induce photochemical cleavage of the C-I bond, leading to the formation of radical species and subsequent decomposition products.

-

Atmospheric Oxygen and Moisture: While the compound is not reported to be pyrophoric, long-term exposure to air and moisture can be detrimental. Oxygen can participate in radical-mediated degradation pathways, especially if initiated by light or heat. Moisture can facilitate hydrolytic decomposition, although this is generally slow for aryl halides. For air-sensitive compounds, storage in an inert atmosphere is a standard precautionary measure.[1]

Potential Degradation Pathways:

The primary degradation pathway of concern for this compound is dehalogenation , specifically de-iodination. This can occur through several mechanisms:

-

Photochemical Decomposition: Upon absorption of light, the C-I bond can undergo homolytic cleavage to generate an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or other molecules to form 3-bromo-5-fluorotoluene, or it can participate in other radical reactions, leading to a mixture of byproducts.

-

Reductive Dehalogenation: In the presence of reducing agents or certain metals, the C-I bond can be cleaved. This is a common synthetic transformation but can also be an unintended degradation pathway if the compound comes into contact with incompatible materials.

-

Metabolic Deiodination: In biological systems, enzymatic processes can lead to the removal of iodine from aromatic rings. This is a critical consideration in drug development, as it can affect the metabolic stability and pharmacokinetic profile of a drug candidate.[2]

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |